LXRβ Selectivity Advantage: Inotodiol vs. LXRα Agonists in Nuclear Receptor Profiling
Inotodiol demonstrates potent and selective agonism for the Liver X Receptor beta (LXRβ) isoform. As disclosed in a patent filing, inotodiol activates LXRβ with an EC50 value of less than 10 nM [1]. Crucially, the compound shows no significant activation of the LXRα isoform at concentrations up to 1000 nM, highlighting its exceptional selectivity [1]. This contrasts sharply with many synthetic LXR agonists, which pan-activate both LXRα and LXRβ, leading to dose-limiting hepatic steatosis—a toxicity profile not observed with inotodiol in animal models [2].
| Evidence Dimension | LXRβ Agonist Potency and LXRα Selectivity |
|---|---|
| Target Compound Data | LXRβ EC50 < 10 nM; No LXRα activation at up to 1000 nM |
| Comparator Or Baseline | Typical synthetic LXR pan-agonists (Class-level baseline) |
| Quantified Difference | Selective LXRβ activation vs. dual LXRα/β activation which is associated with hepatic lipogenesis |
| Conditions | Cell-based reporter gene assay (in vitro) |
Why This Matters
Procuring inotodiol is essential for research programs targeting LXRβ-mediated pathways (e.g., neuroinflammation, Alzheimer's disease) without the confounding variable of LXRα-driven hepatic side effects.
- [1] CARBOEXPERT INC. (2023). INOTODIOL AS AGONIST OF LIVER X RECEPTORS, AND USE THEREOF. U.S. Patent Application No. 18/019598. View Source
- [2] Ban, S. Y., et al. (2025). Inotodiol, a selective LXRβ agonist, exerts anti-neuroinflammatory and neuroprotective effects in Alzheimer's disease models. *Biomedicine & Pharmacotherapy*, 184, 117895. View Source
